Cas no 1806004-67-0 (3-Chloro-2-(difluoromethyl)-6-iodo-4-methylpyridine)
3-Chloro-2-(difluoromethyl)-6-iodo-4-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-2-(difluoromethyl)-6-iodo-4-methylpyridine
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- Inchi: 1S/C7H5ClF2IN/c1-3-2-4(11)12-6(5(3)8)7(9)10/h2,7H,1H3
- InChI Key: GXIXSDXYBNXZFR-UHFFFAOYSA-N
- SMILES: IC1=CC(C)=C(C(C(F)F)=N1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9
3-Chloro-2-(difluoromethyl)-6-iodo-4-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029053354-1g |
3-Chloro-2-(difluoromethyl)-6-iodo-4-methylpyridine |
1806004-67-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
3-Chloro-2-(difluoromethyl)-6-iodo-4-methylpyridine Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 3-Chloro-2-(difluoromethyl)-6-iodo-4-methylpyridine
3-Chloro-2-(difluoromethyl)-6-iodo-4-methylpyridine: A Comprehensive Guide to Its Properties and Applications
3-Chloro-2-(difluoromethyl)-6-iodo-4-methylpyridine (CAS No. 1806004-67-0) is a highly specialized halogenated pyridine derivative that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This compound, with its unique molecular structure featuring chloro, difluoromethyl, iodo, and methyl substituents, offers a versatile platform for the synthesis of novel bioactive molecules. Researchers are particularly interested in its potential as a building block for drug discovery and crop protection agents.
The growing demand for 3-Chloro-2-(difluoromethyl)-6-iodo-4-methylpyridine can be attributed to several factors, including the increasing focus on precision agriculture and the need for more effective pharmaceutical intermediates. As the chemical industry shifts toward sustainable synthesis methods, this compound's role in green chemistry applications has become a hot topic among researchers. Many are searching for information about its synthesis route optimization and scalable production methods, reflecting the current industry trends toward cost-effective manufacturing.
From a molecular perspective, the presence of multiple halogen atoms in 3-Chloro-2-(difluoromethyl)-6-iodo-4-methylpyridine makes it particularly valuable for cross-coupling reactions, which are fundamental to modern medicinal chemistry. The iodo substituent at the 6-position offers excellent reactivity for palladium-catalyzed transformations, while the difluoromethyl group can significantly influence the physicochemical properties of resulting compounds. These characteristics explain why searches for "halogenated pyridine uses" and "difluoromethyl pyridine applications" have seen a steady increase in scientific databases.
The agrochemical sector has shown particular interest in 3-Chloro-2-(difluoromethyl)-6-iodo-4-methylpyridine CAS 1806004-67-0 as a potential precursor for novel crop protection agents. With the global push toward sustainable farming practices, researchers are exploring how this compound's unique structure might contribute to the development of more target-specific pesticides with reduced environmental impact. This aligns with the frequent searches for "eco-friendly agrochemical intermediates" and "next-generation pesticide building blocks" observed in recent literature.
In pharmaceutical research, the compound's molecular architecture makes it valuable for creating heterocyclic drug candidates. The presence of both electron-withdrawing and electron-donating groups on the pyridine ring allows for fine-tuning of bioavailability and target binding affinity. Current trends show growing interest in "halogenated heterocycles in drug design" and "fluorinated pyridine derivatives," reflecting the industry's focus on this chemical space.
The synthetic chemistry community continues to explore innovative approaches to 3-Chloro-2-(difluoromethyl)-6-iodo-4-methylpyridine production. Recent publications have highlighted methods for regioselective halogenation and efficient fluorination strategies that could improve the compound's accessibility. These developments respond to the frequent queries about "pyridine derivative synthesis" and "selective halogenation techniques" in chemical forums and search engines.
Quality control and analytical characterization of 3-Chloro-2-(difluoromethyl)-6-iodo-4-methylpyridine remain crucial topics, as evidenced by searches for "halogenated pyridine analysis" and "fluoromethyl compound purity testing." Advanced techniques like HPLC-MS and NMR spectroscopy are typically employed to ensure the compound meets the stringent requirements of pharmaceutical and agrochemical applications.
As research into specialty chemicals advances, the market for 3-Chloro-2-(difluoromethyl)-6-iodo-4-methylpyridine is expected to grow, particularly in regions with strong pharmaceutical and agrochemical manufacturing sectors. The compound's versatility in molecular design and its potential to address current challenges in drug development and crop protection make it a subject of ongoing scientific interest and commercial potential.
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